molecular formula C16H24N2O2S B15225130 tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate

tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate

Cat. No.: B15225130
M. Wt: 308.4 g/mol
InChI Key: CJDAYGJQLCUPEI-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a methyl group, and a thietan-3-ylamino group attached to a benzyl carbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: tert-Butyl chloroformate, 3-(thietan-3-ylamino)benzylamine, triethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-(thietan-3-ylamino)benzylamine and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems allow for precise control of reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The carbamate group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the thietan-3-ylamino group offers unique steric and electronic properties that can influence its behavior in chemical reactions and biological interactions .

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[[3-(thietan-3-ylamino)phenyl]methyl]carbamate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18(4)9-12-6-5-7-13(8-12)17-14-10-21-11-14/h5-8,14,17H,9-11H2,1-4H3

InChI Key

CJDAYGJQLCUPEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)NC2CSC2

Origin of Product

United States

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